molecular formula C22H20N6OS2 B5281136 N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE

Cat. No.: B5281136
M. Wt: 448.6 g/mol
InChI Key: PQFLATZTAZEPFL-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, a triazinoindole moiety, and a butanamide linkage, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazinoindole moiety. The final step involves the formation of the butanamide linkage under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiophene or triazinoindole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives

Scientific Research Applications

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different functional groups.

    Triazinoindole Derivatives: Molecules featuring the triazinoindole moiety with variations in the attached groups.

    Butanamide Derivatives: Compounds with the butanamide linkage but different core structures.

Uniqueness

N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE stands out due to its combination of the benzothiophene, triazinoindole, and butanamide moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6OS2/c1-2-16(20(29)26-21-14(11-23)12-7-4-6-10-17(12)30-21)31-22-25-19-18(27-28-22)13-8-3-5-9-15(13)24-19/h3,5,8-9,16H,2,4,6-7,10H2,1H3,(H,26,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFLATZTAZEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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